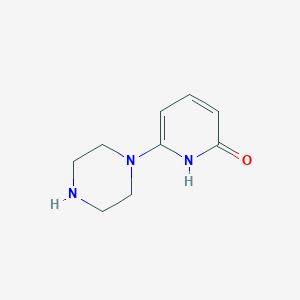

6-(Piperazin-1-yl)pyridin-2(1H)-one

Description

6-(Piperazin-1-yl)pyridin-2(1H)-one (CAS 108122-24-3, C₉H₁₃N₃O, molar mass 179.22 g/mol) is a pyridinone derivative featuring a piperazine substituent at the 6-position of the heterocyclic core . Pyridin-2(1H)-one scaffolds are notable for their bioisosteric resemblance to nucleic acid bases, enabling interactions with enzymes like HIV-1 reverse transcriptase (RT) . The piperazine moiety enhances solubility and provides hydrogen-bonding capabilities, making this compound a versatile intermediate in medicinal chemistry. Its applications span central nervous system (CNS) disorders, oncology, and infectious diseases, though its exact therapeutic niche depends on structural modifications relative to analogs.

Properties

Molecular Formula |

C9H13N3O |

|---|---|

Molecular Weight |

179.22 g/mol |

IUPAC Name |

6-piperazin-1-yl-1H-pyridin-2-one |

InChI |

InChI=1S/C9H13N3O/c13-9-3-1-2-8(11-9)12-6-4-10-5-7-12/h1-3,10H,4-7H2,(H,11,13) |

InChI Key |

RTALRXQAXLTEET-UHFFFAOYSA-N |

Canonical SMILES |

C1CN(CCN1)C2=CC=CC(=O)N2 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: 6-(Piperazin-1-yl)pyridin-2(1H)-one can be synthesized through several methods. One common approach involves the cyclization of 1,2-diamine derivatives with sulfonium salts . Another method includes the Ugi reaction, which is a multicomponent reaction that forms piperazine derivatives . Additionally, ring opening of aziridines under the action of N-nucleophiles and intermolecular cycloaddition of alkynes bearing amino groups are also employed .

Industrial Production Methods: Industrial production of 6-(Piperazin-1-yl)pyridin-2(1H)-one typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of palladium-catalyzed cyclization reactions and visible-light-promoted decarboxylative annulation protocols are some of the methods employed in industrial settings .

Chemical Reactions Analysis

Types of Reactions: 6-(Piperazin-1-yl)pyridin-2(1H)-one undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used to oxidize the hydroxyl group.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can be used to reduce the compound.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like alkyl halides or acyl chlorides.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a ketone or aldehyde, while reduction may produce an alcohol or amine derivative.

Scientific Research Applications

6-(Piperazin-1-yl)pyridin-2(1H)-one has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 6-(Piperazin-1-yl)pyridin-2(1H)-one involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing various biochemical pathways . The exact mechanism depends on the specific application and the molecular structure of the compound.

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Detailed Comparisons

1-(4-(Piperazin-1-yl)phenyl)pyridin-2(1H)-one (SSRI Activity)

- Structural Difference: A phenyl spacer separates the piperazine and pyridinone moieties.

- Impact : Increased lipophilicity may enhance blood-brain barrier penetration, critical for CNS-targeting SSRIs. The compound exhibited potent serotonin reuptake inhibition (IC₅₀ ~10 nM), outperforming early-generation SSRIs like fluoxetine .

5-(Piperazine-1-carbonyl)pyridin-2(1H)-one (eIF4A3 Inhibition)

- Structural Difference: A carbonyl group links piperazine to the pyridinone core.

- Impact: The carbonyl facilitates hydrogen bonding with eukaryotic initiation factor 4A3 (eIF4A3), a RNA helicase. Compounds 1o and 1q demonstrated oral efficacy in xenograft models (T/C = 29%) and improved metabolic stability (t₁/₂ > 4 h in mice) .

4-Hydroxy-6-methylpyridin-2(1H)-one (HIV RT Inhibition)

- Structural Difference : Hydroxy and methyl groups at C4 and C5.

- Impact: Serves as an intermediate for nitro-substituted hybrids (e.g., pyridinone-UC781), which inhibit HIV RT with nanomolar potency. The absence of piperazine reduces solubility but increases metabolic stability .

6-(Piperazin-1-yl)pyridin-2-amine Hydrochloride

- Structural Difference : Amine substitution at C2 with hydrochloride salt.

- Impact: The protonated amine enhances aqueous solubility (critical for formulation) but may reduce membrane permeability compared to the neutral pyridinone .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.